molecular formula C10H16N2O4 B7147837 Methyl 4-(2-oxopyrrolidin-3-yl)morpholine-2-carboxylate

Methyl 4-(2-oxopyrrolidin-3-yl)morpholine-2-carboxylate

Cat. No.: B7147837
M. Wt: 228.24 g/mol
InChI Key: ZBWWRAAAKXTHRJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxopyrrolidin-3-yl)morpholine-2-carboxylate is a complex organic compound that features a morpholine ring fused with a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-oxopyrrolidin-3-yl)morpholine-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of glycolaldehyde, organoboronic acid, and different amines through a Petasis three-component coupling reaction, followed by an acid- or base-mediated intramolecular cyclization . Another approach involves the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-oxopyrrolidin-3-yl)morpholine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 4-(2-oxopyrrolidin-3-yl)morpholine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-oxopyrrolidin-3-yl)morpholine-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially inhibiting or activating their functions. The exact pathways and molecular targets are still under investigation, but its structural features suggest it could interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Methyl 4-(2-oxopyrrolidin-3-yl)morpholine-2-carboxylate can be compared with other similar compounds, such as:

Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

These compounds share structural similarities with this compound but differ in their specific functional groups and overall molecular architecture, which can lead to different biological and chemical properties.

Properties

IUPAC Name

methyl 4-(2-oxopyrrolidin-3-yl)morpholine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-15-10(14)8-6-12(4-5-16-8)7-2-3-11-9(7)13/h7-8H,2-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWWRAAAKXTHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCO1)C2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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